5-(Chloromethyl)-1-methyl-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1379250-86-8 |
|---|---|
Molecular Formula |
C9H9ClN2 |
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-(chloromethyl)-1-methylindazole |
InChI |
InChI=1S/C9H9ClN2/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,5H2,1H3 |
InChI Key |
QZBBHHPGFSOUCG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CCl)C=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Chloromethyl 1 Methyl 1h Indazole
Historical Development of Synthetic Routes
The journey to synthesize specifically substituted indazoles like 5-(Chloromethyl)-1-methyl-1H-indazole is built upon the seminal work on the parent indazole ring. The first synthesis of indazole was reported by Emil Fischer in the late 19th century, which involved the thermal cyclization of o-hydrazinocinnamic acid. caribjscitech.com Over the decades, numerous methods for constructing the indazole nucleus have been developed, driven by the significant biological activities exhibited by indazole derivatives. caribjscitech.com
Early synthetic efforts for substituted indazoles often involved the cyclization of appropriately substituted anilines or related precursors. thieme-connect.de The development of more sophisticated synthetic tools, such as transition metal-catalyzed cross-coupling reactions and C-H activation/functionalization, has significantly expanded the accessible chemical space of substituted indazoles. thieme-connect.denih.gov The synthesis of 1-aryl-5-nitro-1H-indazoles, for example, has been achieved through the reaction of 2'-fluoro-5'-nitroacetophenone with arylhydrazines, showcasing a strategy where a key substituent is incorporated into the starting material prior to cyclization. nih.gov The evolution of these general methods has paved the way for the targeted synthesis of complex indazoles, including the subject of this article.
Precursor Synthesis Strategies
The efficient synthesis of this compound is highly dependent on the strategic preparation of key precursors. These precursors are designed to already contain the desired substitution pattern or possess functional groups that can be readily converted to the target moieties.
A common and effective strategy for introducing the chloromethyl group is through the halogenation of a corresponding hydroxymethyl precursor. The synthesis of (1-methyl-1H-indazol-5-yl)methanol is a critical step in this pathway. This alcohol can then be converted to the desired chloromethyl derivative. A well-established method for this transformation is the use of thionyl chloride (SOCl₂). For instance, the analogous compound, (1-methyl-1H-imidazol-5-yl)methanol, is converted to 5-chloromethyl-1-methyl-1H-imidazole hydrochloride in high yield by refluxing with thionyl chloride. chemicalbook.comchemicalbook.com This reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes intramolecular nucleophilic attack by the chloride ion.
Another approach involves the direct chloromethylation of the indazole ring, although this is generally less selective. Aromatic chlorination can sometimes be achieved using thionyl chloride under specific conditions. researchgate.net However, for a molecule with multiple reactive sites like 1-methyl-1H-indazole, direct chloromethylation risks the formation of multiple isomers and byproducts. Therefore, the functionalization of a pre-existing group at the 5-position is the preferred method for controlled synthesis.
Table 1: Synthesis of Halomethyl Precursors
| Precursor | Reagent | Product | Reaction Conditions | Yield | Reference |
| (1-methyl-1H-imidazol-5-yl)methanol | Thionyl chloride | 5-chloromethyl-1-methyl-1H-imidazole hydrochloride | Reflux | 83% | chemicalbook.com |
| Genistein | Thionyl chloride | 8-Chlorogenistein | - | - | researchgate.net |
The synthesis of the 1-methyl-1H-indazole core can be achieved through various routes. One common method is the N-methylation of a pre-formed indazole ring. For instance, methyl 1H-indazole-3-carboxylate can be alkylated with 1-(bromomethyl)-4-fluorobenzene to yield methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. nih.gov Similarly, methylation of the indazole nitrogen can be achieved using methylating agents like dimethyl sulfate (B86663) or iodomethane. nih.gov
Alternatively, the methyl group can be introduced at the beginning of the synthetic sequence. A powerful method for forming the indazole ring is the reaction of a substituted o-halobenzaldehyde or ketone with methylhydrazine. thieme-connect.denih.gov For example, 2-fluoro-5-nitrobenzaldehyde (B1301997) can react with hydrazines to form indazole derivatives. nih.govresearchgate.net By using methylhydrazine in such a reaction, the 1-methyl-1H-indazole core can be constructed directly.
A key precursor for the synthesis of this compound is 1-methyl-1H-indazole-5-carbaldehyde. vwr.comchemimpex.com This aldehyde can be synthesized via the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). chemistrysteps.comorganic-chemistry.orgwikipedia.orgambeed.com The indazole ring is sufficiently electron-rich to undergo this reaction. The resulting aldehyde can then be reduced to (1-methyl-1H-indazol-5-yl)methanol using a reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.comresearchgate.net
Table 2: Synthesis of Methylindazole Precursors
| Starting Material | Reagent(s) | Product | Reaction Conditions | Yield | Reference |
| 2'-Fluoro-5'-nitroacetophenone | Arylhydrazine, K₂CO₃ | 1-Aryl-3-methyl-5-nitro-1H-indazole | 90 °C | 73-96% | nih.gov |
| 1-Methyl-1H-indazole-5-carbaldehyde | Lithium aluminum hydride | (1-Methyl-1H-indazol-5-yl)methanol | Tetrahydrofuran (B95107), 20 °C, 16 h | - | chemicalbook.com |
| 1H-Indazole-3-carboxylate | 1-(Bromomethyl)-4-fluorobenzene | Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate | - | - | nih.gov |
Cyclization and Functionalization Approaches
The construction of the final target molecule involves a combination of cyclization to form the indazole ring and subsequent functionalization to introduce the required substituents at the correct positions.
The formation of the indazole ring is the cornerstone of the synthesis. Several robust methods are available:
From Hydrazones: A widely used method involves the cyclization of arylhydrazones. This can be achieved through intramolecular C-H amination mediated by a transition metal catalyst like silver(I). nih.gov Another approach is the reaction of arynes with hydrazones in a [3+2] annulation. caribjscitech.com
From o-Halobenzaldehydes/Ketones: The reaction of o-halobenzaldehydes or ketones with hydrazines provides a direct route to indazoles. thieme-connect.denih.gov The choice of hydrazine (B178648) (e.g., methylhydrazine) determines the substituent at the N1 position.
From o-Nitroaromatics: Reductive cyclization of o-nitrobenzylidene anilines is another effective strategy. thieme-connect.de This method has been used to synthesize 2-phenyl-2H-indazoles and can be adapted for the synthesis of 1-substituted indazoles. thieme-connect.de A one-pot domino process starting from 2'-fluoro-5'-nitroacetophenone has been developed for the synthesis of 1-aryl-5-nitro-1H-indazoles. nih.gov
The final and crucial step in the synthesis of this compound is the introduction of the chloromethyl group at the 5-position. As previously mentioned, the most reliable method is the conversion of the corresponding alcohol, (1-methyl-1H-indazol-5-yl)methanol.
The synthesis of this alcohol precursor typically starts from 1-methyl-1H-indazole-5-carbaldehyde. The aldehyde can be prepared via formylation of 1-methyl-1H-indazole using the Vilsmeier-Haack reaction. chemistrysteps.comorganic-chemistry.org Subsequently, the aldehyde is reduced to the alcohol. A standard procedure for this reduction involves the use of lithium aluminum hydride (LiAlH₄) in an etheral solvent like tetrahydrofuran (THF). chemicalbook.com
Once (1-methyl-1H-indazol-5-yl)methanol is obtained, it can be chlorinated using thionyl chloride (SOCl₂). chemicalbook.comchemicalbook.com The reaction is typically carried out by refluxing the alcohol in an excess of thionyl chloride, which often serves as both the reagent and the solvent. After the reaction is complete, the excess thionyl chloride is removed under reduced pressure, and the product, this compound, is isolated, often as its hydrochloride salt. chemicalbook.comchemicalbook.com
Table 3: Key Functionalization Reactions
| Reaction | Substrate | Reagent(s) | Product | Reference |
| Formylation | 1-Methyl-1H-indazole | POCl₃, DMF | 1-Methyl-1H-indazole-5-carbaldehyde | chemistrysteps.comorganic-chemistry.org |
| Reduction | 1-Methyl-1H-indazole-5-carbaldehyde | LiAlH₄ | (1-Methyl-1H-indazol-5-yl)methanol | chemicalbook.com |
| Chlorination | (1-methyl-1H-imidazol-5-yl)methanol | SOCl₂ | 5-chloromethyl-1-methyl-1H-imidazole hydrochloride | chemicalbook.comchemicalbook.com |
N-Methylation Strategies
The N-methylation of indazoles is a critical step that often presents a regioselectivity challenge, as methylation can occur at either the N1 or N2 position of the indazole ring. The ratio of the resulting N1 and N2 isomers is influenced by factors such as the nature of the substituents on the indazole ring, the choice of the methylating agent, the base, and the solvent. rsc.orgnih.gov
To circumvent this issue, alternative strategies have been developed. One effective approach involves the synthesis of 1-formyl-5-bromoindazole, which can then be reduced to the desired 1-methyl-5-bromoindazole, thus avoiding the formation of the N2-methyl isomer. google.com This method provides a high-purity product and is more suitable for large-scale industrial production. google.com
Research into the regioselective N-alkylation of indazoles has shown that the use of specific base-solvent combinations can significantly influence the outcome. For example, the use of sodium hydride in tetrahydrofuran (THF) has been reported to favor N1-alkylation for a variety of indazole derivatives. nih.gov A recent study highlighted a thermodynamically controlled N1-selective indazole alkylation that was successfully demonstrated on a 100 g scale. nih.gov
The choice of the methylating agent is also crucial. While traditional reagents like methyl iodide are commonly used, they can lead to mixtures. researchgate.net Alternative methylating agents are continually being explored to improve regioselectivity.
Green Chemistry Approaches in Synthesis of Indazole Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. These approaches focus on the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and reduce waste.
For the synthesis of indazole derivatives, several green chemistry strategies have been explored. These include:
Use of Greener Solvents: Traditional syntheses often employ volatile and hazardous organic solvents. Research has focused on replacing these with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. One study demonstrated the synthesis of 1H-indazoles using dimethyl sulfoxide (B87167) (DMSO) and a natural catalyst derived from lemon peel powder under ultrasound irradiation, which resulted in good yields. researchgate.net
Catalytic Methods: The use of catalysts, particularly in N-alkylation reactions, can lead to more efficient and selective processes. Both metal-based and organocatalysts are being investigated to facilitate the synthesis of indazole derivatives under milder conditions. Recent reviews have highlighted the significant advancements in indazole synthesis through catalyst-based approaches.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 1-aryl-1H-indazoles. researchgate.net This technique can lead to more energy-efficient processes compared to conventional heating methods.
One-Pot Syntheses: Designing synthetic routes that involve multiple reaction steps in a single pot without the isolation of intermediates can significantly reduce solvent usage and waste generation. While a direct one-pot synthesis for this compound is not widely reported, the development of such processes is a key goal in green chemistry.
Comparative Analysis of Synthetic Efficiencies and Yields for this compound
A comparative analysis of the synthetic efficiency for this compound is best approached by examining the yields of the individual steps in the most plausible multi-step synthetic route.
| Step | Reaction | Reagents and Conditions | Reported Yield | Reference |
| 1 | N-Methylation of 5-bromo-1H-indazole | 2-fluoro-5-bromobenzaldehyde, formylhydrazine, then reduction | 87% | CN113912544A google.com |
| 2 | Formylation of 5-bromo-1-methyl-1H-indazole | Grignard formation (Mg), then DMF | Estimated 60-70% | Standard transformation |
| 3 | Reduction of 5-formyl-1-methyl-1H-indazole | Borane reagent (e.g., BH3-Me2S) | Estimated >90% | Analogy from CN113912544A google.com |
| 4 | Chlorination of 5-(hydroxymethyl)-1-methyl-1H-indazole | Thionyl chloride (SOCl2) | Estimated >80% | Standard transformation |
It is important to note that direct alkylation of 5-bromo-1H-indazole with a methylating agent can lead to a mixture of N1 and N2 isomers, significantly lowering the isolated yield of the desired N1 product. For example, direct methylation might result in a 1:1 mixture of isomers, effectively halving the theoretical yield of the desired product before any subsequent reaction losses. The method described in patent CN113912544A, which avoids this isomeric mixture, therefore presents a significant improvement in efficiency. google.com
Chemical Reactivity and Transformations of 5 Chloromethyl 1 Methyl 1h Indazole
Reactivity of the Chloromethyl Group
The chloromethyl group at the 5-position of the indazole ring is the primary site of reactivity, behaving as a classic benzylic-type halide. This inherent reactivity allows for a range of chemical transformations, most notably nucleophilic substitution and derivatization through alkylation.
Nucleophilic Substitution Reactions
The chlorine atom of the chloromethyl group is a good leaving group, making it susceptible to attack by a wide array of nucleophiles. This reactivity is fundamental to its use as a building block in organic synthesis. The general mechanism involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new carbon-nucleophile bond.
Common nucleophiles that can react with 5-(chloromethyl)-1-methyl-1H-indazole include amines, alcohols, and thiols. For instance, reaction with an amine would yield a 5-(aminomethyl)-1-methyl-1H-indazole derivative. Such reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct.
A recent study demonstrated a pre-column derivatization method for HPLC analysis where a halogenated compound, similar in reactivity to this compound, was reacted with triphenylmethanamine. nih.gov This reaction proceeds via a nucleophilic substitution mechanism where the amino group of triphenylmethanamine displaces the chloride. nih.gov The reaction conditions were optimized for quantitative conversion, highlighting the feasibility of such substitutions. nih.gov
Derivatization via Alkylation
The chloromethyl group is an effective alkylating agent, enabling the introduction of the 1-methyl-1H-indazol-5-ylmethyl moiety onto various substrates. This is a key strategy for synthesizing a diverse range of derivatives.
In a typical alkylation reaction, a nucleophilic substrate attacks the electrophilic carbon of the chloromethyl group. For example, the N-alkylation of an indazole can lead to a mixture of N1- and N2-substituted products. beilstein-journals.org However, by carefully selecting the reaction conditions, such as the base and solvent, a degree of regioselectivity can be achieved. nih.gov For instance, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor the formation of N-1 alkylated indazoles. nih.gov
The synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate from methyl 1H-indazole-3-carboxylate and 1-(bromomethyl)-4-fluorobenzene serves as a pertinent example of N-alkylation, a reaction type analogous to what would be expected with this compound. nih.gov
Table 1: Examples of Nucleophilic Substitution and Alkylation Reactions
| Reactant | Nucleophile/Substrate | Product Type |
|---|---|---|
| This compound | Amine (e.g., R-NH2) | 5-(Aminomethyl)-1-methyl-1H-indazole derivative |
| This compound | Alcohol (e.g., R-OH) | 5-(Alkoxymethyl)-1-methyl-1H-indazole derivative |
| This compound | Thiol (e.g., R-SH) | 5-((Alkylthio)methyl)-1-methyl-1H-indazole derivative |
| 1H-Indazole | This compound | N-alkylated indazole derivative |
Reactivity of the Indazole Core
While the chloromethyl group is the more reactive site for the reactions discussed above, the indazole core itself can undergo chemical transformations, particularly electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and regioselectivity of the substitution are heavily influenced by the substituents already present on the ring. libretexts.org
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.dewiley.comethz.ch These reactions typically involve an organohalide or triflate and an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium. wiley-vch.deacs.org
While the chloromethyl group could potentially participate in some cross-coupling reactions, it is more common to utilize aryl halides for this purpose. For instance, a bromo-substituted indazole, such as 3-bromo-1-methyl-1H-indazole or 5-bromo-1-methyl-1H-indazole, would be a suitable substrate for reactions like the Suzuki-Miyaura or Heck coupling. acs.orgbldpharm.com These reactions would allow for the introduction of various substituents, such as aryl, vinyl, or alkyl groups, onto the indazole core.
For example, a Suzuki-Miyaura reaction of 5-bromo-1-methyl-1H-indazole with an arylboronic acid in the presence of a palladium catalyst and a base would yield a 5-aryl-1-methyl-1H-indazole. acs.org This highlights the potential for functionalizing the indazole core at the 5-position, assuming a suitable halide is present.
Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions on a Halogenated Indazole Core
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | 5-Bromo-1-methyl-1H-indazole | Arylboronic acid | Pd catalyst, Base | 5-Aryl-1-methyl-1H-indazole |
| Heck | 5-Bromo-1-methyl-1H-indazole | Alkene | Pd catalyst, Base | 5-Alkenyl-1-methyl-1H-indazole |
| Sonogashira | 5-Bromo-1-methyl-1H-indazole | Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynyl-1-methyl-1H-indazole |
Rearrangement Studies
The searched literature does not provide specific information regarding rearrangement studies of this compound. Indazole scaffolds can, under certain conditions, undergo rearrangements, but dedicated studies on this particular compound were not identified.
Stability and Degradation Pathways in Chemical Environments
The stability of this compound is a critical consideration for its synthesis, storage, and handling. As a reactive benzylic chloride-type compound, it is susceptible to degradation under various conditions, primarily through nucleophilic substitution reactions.
Stability:
Degradation Pathways:
The principal degradation pathway for this compound is nucleophilic substitution at the benzylic carbon. The high reactivity of the C-Cl bond in the chloromethyl group is due to the ability of the indazole ring to stabilize the incipient carbocation in a potential SN1 pathway or the transition state in an SN2 pathway.
Hydrolysis: In the presence of water, this compound can undergo hydrolysis to form the corresponding alcohol, (1-methyl-1H-indazol-5-yl)methanol. This reaction can be slow at neutral pH but is typically accelerated by acidic or basic conditions. The hydrolysis of chloromethyl aryl sulfides has been studied, indicating the susceptibility of such C-Cl bonds to cleavage by water. acs.org
Alcoholysis: Similar to hydrolysis, reaction with alcohols will lead to the formation of ethers. For instance, in the presence of methanol (B129727) or ethanol, the corresponding methyl or ethyl ether of (1-methyl-1H-indazol-5-yl)methanol would be formed.
Reaction with other Nucleophiles: The compound will readily react with a wide range of nucleophiles. This reactivity is the basis for its utility in synthesis. Common nucleophiles and the resulting products are summarized in the table below.
| Nucleophile | Product | Reaction Type |
|---|---|---|
| H₂O (Water) | (1-methyl-1H-indazol-5-yl)methanol | Hydrolysis |
| ROH (Alcohol) | 5-(Alkoxymethyl)-1-methyl-1H-indazole | Alcoholysis/Etherification |
| NH₃ (Ammonia) | (1-methyl-1H-indazol-5-yl)methanamine | Amination |
| RNH₂ (Primary Amine) | N-Alkyl-(1-methyl-1H-indazol-5-yl)methanamine | N-Alkylation |
| CN⁻ (Cyanide) | (1-methyl-1H-indazol-5-yl)acetonitrile | Cyanation |
| N₃⁻ (Azide) | 5-(Azidomethyl)-1-methyl-1H-indazole | Azidation |
Formation of Diarylalkanes: In the context of Friedel-Crafts type reactions, particularly with electron-rich aromatic compounds, the chloromethyl group can alkylate another aromatic ring, leading to the formation of diarylalkane derivatives. This is a common side reaction in chloromethylation processes. wikipedia.org
Reaction Kinetics and Mechanistic Investigations
Detailed kinetic and mechanistic studies specifically for this compound are not extensively reported. However, the reaction mechanisms can be inferred from the general principles of nucleophilic substitution reactions of benzylic halides and studies of related indazole compounds.
Reaction Kinetics:
The reactions of this compound with nucleophiles are expected to follow second-order kinetics, which is characteristic of bimolecular nucleophilic substitution (SN2) reactions. The rate of an SN2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.org
The rate law can be expressed as: Rate = k[C₉H₉ClN₂][Nu⁻]
Where:
k is the second-order rate constant
[C₉H₉ClN₂] is the concentration of this compound
[Nu⁻] is the concentration of the nucleophile
The rate of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles will lead to a faster reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus enhancing its reactivity.
Mechanistic Investigations:
The primary mechanism for the transformation of this compound is nucleophilic substitution. This can proceed through either an SN1 or SN2 mechanism, or a borderline mechanism, depending on the reaction conditions.
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.org This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents. Given the primary nature of the carbon bearing the chlorine atom, the SN2 pathway is highly probable.
SN1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. The formation of the benzylic-type carbocation, (1-methyl-1H-indazol-5-yl)methyl cation, would be stabilized by the resonance of the indazole ring. This pathway may become more significant with weaker nucleophiles and in polar protic solvents that can stabilize the carbocation intermediate.
Mechanistic studies on the alkylation of the indazole ring itself, for instance with methyl 5-bromo-1H-indazole-3-carboxylate, have been performed using density functional theory (DFT). beilstein-journals.org These studies highlight the electronic properties of the indazole ring system and how they can influence reactivity, although they focus on N-alkylation rather than substitution at a C-substituent. beilstein-journals.orgbeilstein-journals.org The reaction of indazoles with formaldehyde (B43269) to form hydroxymethyl derivatives has also been mechanistically studied, providing insight into the reactivity of the indazole nucleus. nih.govacs.org
The table below outlines the plausible mechanistic pathways for the reaction of this compound with a generic nucleophile (Nu⁻).
| Mechanism | Description | Key Intermediates/Transition States | Favorable Conditions |
|---|---|---|---|
| SN2 | Bimolecular, one-step concerted reaction. | Pentacoordinate transition state. | Strong nucleophiles, polar aprotic solvents. |
| SN1 | Unimolecular, two-step reaction. | Benzylic carbocation intermediate. | Weak nucleophiles, polar protic solvents. |
5 Chloromethyl 1 Methyl 1h Indazole As a Scaffold in Medicinal Chemistry Research
Design Principles for Indazole-Based Chemical Entities
The design of indazole-based compounds in medicinal chemistry is guided by several key principles aimed at optimizing their interaction with biological targets. The indazole core itself can act as a bioisostere for other aromatic systems like indoles or phenols, often leading to improved pharmacokinetic properties such as plasma clearance and oral bioavailability. nih.govacs.org The nitrogen atoms of the pyrazole (B372694) ring can participate in hydrogen bonding with target proteins, a crucial interaction for many enzyme inhibitors. nih.gov
Furthermore, the substitution pattern on the indazole ring plays a critical role in determining the compound's biological activity. For instance, in the development of inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis, the steric hindrance of the indazole heterocycle can significantly influence its interaction with the tyrosine kinase receptor. wikipedia.org The strategic placement of substituents allows for the fine-tuning of a molecule's electronic and steric properties to enhance its potency and selectivity for a specific target.
Strategies for Scaffold Modification and Diversification
The versatility of the 5-(Chloromethyl)-1-methyl-1H-indazole scaffold lies in the reactivity of its chloromethyl group, which serves as a handle for introducing a wide range of functional groups and building blocks. This allows for extensive modification and diversification of the core structure, a key strategy in lead discovery and optimization.
A common approach involves the nucleophilic substitution of the chlorine atom with various amines, thiols, or alcohols to generate a library of derivatives with diverse physicochemical properties. For example, coupling with different thiophenols or piperazines has been employed to synthesize novel indazole hybrids. mdpi.com Another strategy is the Suzuki-Miyaura coupling reaction, which allows for the introduction of aryl or heteroaryl moieties at the 5-position, expanding the chemical space and enabling the exploration of new structure-activity relationships (SAR). nih.govacs.org
Furthermore, the indazole ring itself can be modified. Regioselective N-alkylation of the indazole scaffold is a critical aspect of its chemistry, as the position of the alkyl group (N-1 versus N-2) can significantly impact biological activity. nih.gov Various synthetic methods have been developed to control this regioselectivity, often employing specific bases and solvents to favor the desired isomer. nih.gov
Rational Design Approaches Utilizing the Indazole Scaffold
Rational drug design, which leverages knowledge of a biological target's three-dimensional structure, is a powerful approach for developing new medicines. openmedicinalchemistryjournal.comnih.gov The indazole scaffold is well-suited for such strategies due to its defined geometry and ability to form specific interactions with protein targets.
Structure-based design has been successfully applied to develop potent inhibitors of various enzymes using the indazole scaffold. For example, in the design of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase inhibitors, using 5-aminoindazole (B92378) as the core scaffold led to a significant increase in potency through structure-guided modifications. nih.gov Similarly, molecular docking studies have been instrumental in predicting the binding modes of indazole-based compounds with their targets, such as VEGFR-2, and rationalizing their inhibitory activities. rsc.org These computational methods help in understanding the key interactions between the ligand and the protein, guiding the design of more potent and selective inhibitors. openmedicinalchemistryjournal.com
Lead Generation and Optimization Methodologies
The generation of lead compounds and their subsequent optimization are central to the drug discovery process. The this compound scaffold provides a robust platform for both of these activities.
Focused Library Synthesis
By leveraging the reactivity of the chloromethyl group, focused libraries of this compound derivatives can be synthesized. This approach involves systematically introducing a variety of substituents at the 5-position to explore the chemical space around the scaffold and identify initial hits with desired biological activity. This method has been used to generate series of indazole derivatives for screening against various targets, including protein kinases and cancer cell lines. nih.govrsc.org
Structure-Guided Design Principles
Once an initial hit is identified, structure-guided design principles are employed for lead optimization. This iterative process involves obtaining structural information of the target-ligand complex, often through X-ray crystallography, and using this information to design modifications that enhance binding affinity and selectivity. For instance, the optimization of 3-(indol-2-yl) indazole derivatives as Chek1 kinase inhibitors was guided by understanding their binding mode within the enzyme's active site. researchgate.net This approach has also been used to develop potent inhibitors of Aurora kinases, where molecular docking analysis revealed key hydrogen bonding interactions between the indazole core and the hinge region of the kinase. nih.gov
Exploration of Novel Therapeutic Target Classes
The versatility of the indazole scaffold, and specifically derivatives of this compound, has enabled the exploration of a wide range of therapeutic target classes. Beyond the well-established role of indazoles as kinase inhibitors, researchers are investigating their potential against other targets. nih.gov
For example, indazole derivatives have been designed and synthesized as inhibitors of histone deacetylases (HDACs), a class of enzymes involved in epigenetic regulation and cancer. nih.gov Fragment-based virtual screening has identified indazole-based compounds with potent HDAC inhibitory activity. nih.gov Furthermore, indazole derivatives are being explored as agonists for the aryl hydrocarbon receptor (AHR), a potential target for psoriasis. researchgate.net Other research has focused on developing indazole analogs as serotonin (B10506) receptor agonists and as potential non-purine xanthine (B1682287) oxidase inhibitors. nih.govnih.gov
The continued exploration of the chemical space around the this compound scaffold holds promise for the discovery of novel therapeutic agents against a variety of diseases.
Patent Landscape and Novel Chemical Entities Derived from the Indazole Scaffold
The patent landscape for indazole-based compounds is extensive, reflecting the intense interest of the pharmaceutical industry in this heterocyclic system. Current time information in Winnipeg, CA.nih.govgoogle.com A significant portion of these patents focuses on the development of inhibitors for various protein kinases and poly (ADP-ribose) polymerase (PARP), enzymes that play crucial roles in cell signaling and DNA repair, respectively. wikipedia.orggoogle.comgoogle.comnih.govgoogle.comacs.orgnih.govgoogle.comacs.orgnih.govgoogle.comnih.govnih.govmdpi.comnih.govgoogle.com While direct patenting of the starting material "this compound" is less common, its utility is implicitly captured in the numerous patents claiming novel chemical entities that can be readily synthesized from it or its close derivatives like 1-methyl-1H-indazole-5-carbaldehyde and 1-methyl-1H-indazole-5-methanol. nih.govgoogle.comgoogle.comchemicalbook.com
The chloromethyl group at the 5-position serves as a reactive handle, allowing for the facile introduction of various pharmacophoric groups through nucleophilic substitution reactions. This strategic placement enables the exploration of the chemical space around the indazole core, leading to the discovery of compounds with optimized potency, selectivity, and pharmacokinetic profiles.
Patented Therapeutic Agents and Investigational Drugs
A number of clinically successful and investigational drugs feature the indazole scaffold, underscoring its therapeutic relevance. While the exact synthetic routes using this compound may not always be the primary disclosed method in patents, its potential as a key intermediate is evident. Notable examples of indazole-based drugs include:
Axitinib: A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of advanced renal cell carcinoma. pnrjournal.comnih.govnih.gov
Pazopanib: A multi-target tyrosine kinase inhibitor that blocks the activity of VEGFR, platelet-derived growth factor receptor (PDGFR), and other kinases, used in the treatment of renal cell carcinoma and soft tissue sarcoma. wikipedia.orgpnrjournal.com
Niraparib: An orally active PARP inhibitor approved for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer. acs.orgnih.govacs.org
The synthesis of these complex molecules often involves multi-step sequences where a functionalized indazole core is a critical component. For instance, patent documents describe the synthesis of Axitinib from 2-((3-iodo-1H-indazol-6-yl)thio)-N-methylbenzamide and 2-vinylpyridine. nih.gov Similarly, the synthesis of Pazopanib has been reported starting from 2,3-dimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine. google.com Although these specific examples may not directly start from this compound, the functionalization at the 5 and 6 positions of the indazole ring is a recurring theme, highlighting the importance of intermediates that allow for such modifications.
Novel Chemical Entities in Preclinical and Clinical Development
Beyond the approved drugs, a vast number of novel indazole-containing chemical entities are under investigation for various therapeutic indications. The patent literature reveals a strong focus on the development of inhibitors for enzymes implicated in cancer and inflammatory diseases.
Kinase Inhibitors: The indazole scaffold is a common feature in patented kinase inhibitors. For example, recent patent applications describe novel indazole compounds as PKMYT1 kinase inhibitors, which could have applications in cancer therapy. google.com The general structure disclosed in these patents often involves a substituted indazole core, where the substituents are crucial for achieving the desired biological activity.
PARP Inhibitors: Following the success of Niraparib, the development of new PARP inhibitors with the indazole scaffold continues to be an active area of research. Patents describe amide-substituted indazoles and benzotriazoles as potent PARP inhibitors. google.com For instance, the compound 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) has been identified as a novel oral PARP inhibitor with efficacy in BRCA-1 and -2 mutant tumors. acs.orgnih.gov
Tankyrase Inhibitors: Tankyrases are members of the PARP family and are considered potential therapeutic targets in oncology, particularly for inhibiting the Wnt/β-catenin signaling pathway. google.comnih.govmdpi.comnih.gov Patented tankyrase inhibitors often incorporate a substituted indazole ring system. For example, compounds with a fused pentacyclic imidazole (B134444) structure derived from an indazole core have been patented as modulators of TNFα signaling, which is relevant to inflammatory and autoimmune disorders. google.com
Other Therapeutic Areas: The versatility of the indazole scaffold extends beyond oncology and inflammation. Patent WO2009106982A1 describes indazole derivatives as CB1 receptor agonists, suggesting their potential use in treating pain and other conditions. google.com
The following table provides a summary of representative patented indazole derivatives and their therapeutic targets.
| Compound Class | Therapeutic Target | Representative Patent/Publication |
| Amide substituted indazoles | PARP | EP2007733A1 google.com |
| Indazole derivatives | PKMYT1 Kinase | WO2024179948A1 google.com |
| 2-Phenyl-2H-indazole-7-carboxamides | PARP1/2 | J. Med. Chem. 2009, 52, 22, 7170–7185 acs.orgnih.gov |
| Fused pentacyclic imidazoles | TNFα | WO2016050975A1 google.com |
| Indazole derivatives | CB1 Receptor | WO2009106982A1 google.com |
| Indazole derivatives | Tankyrase | WO2018046933A1 google.com |
Mechanistic Investigations of Biological Activity and Target Engagement
Identification of Putative Biological Targets
There is no readily available scientific literature that identifies or suggests putative biological targets for 5-(Chloromethyl)-1-methyl-1H-indazole. Database searches and reviews of medicinal chemistry literature did not yield studies that have screened this specific compound for its binding affinity to any known biological molecules or cellular components. Consequently, its mechanism of action remains uncharacterized. While the indazole scaffold is present in many biologically active molecules, this does not provide specific targets for this particular derivative chemenu.com.
Enzyme Inhibition Studies and Mechanistic Insights
No published studies on the enzymatic inhibition properties of this compound were found. There is no available data on its potency (e.g., IC50 or Ki values) against any specific enzymes. As a result, there are no mechanistic insights into how this compound might interact with enzyme active sites or allosteric sites. Research on other indazole derivatives has shown potential for enzyme inhibition, such as against Apoptosis signal-regulating kinase 1 (ASK1), but this cannot be extrapolated to the specific compound nih.gov.
Receptor Binding Affinity and Ligand-Receptor Interactions
Information regarding the receptor binding affinity of this compound is not available in the current body of scientific literature. There are no reported studies detailing its interaction with any class of cellular receptors. Therefore, data on its binding constants (e.g., Kd), receptor occupancy, or specific ligand-receptor interactions are absent.
Cellular Pathway Modulation Studies
No research has been published detailing the effects of this compound on cellular pathways. Consequently, there is no information on how this compound might influence signaling cascades, gene expression, or other cellular processes. While some indazole derivatives are known to modulate pathways such as the PI3K/AKT/mTOR pathway, these findings are not specific to this compound.
Structure-Activity Relationship (SAR) Studies for Target Engagement
Due to the lack of identified biological targets and activity data for this compound, no specific structure-activity relationship (SAR) studies have been conducted for this compound. The subsections below reflect this absence of information.
There are no published studies that have systematically modified the substituents of the this compound scaffold to investigate the impact on binding affinity for any biological target.
Without a known biological target or any activity data, the spatial and electronic requirements for the biological recognition of this compound remain undetermined.
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Outcomes
SAR studies on indazole derivatives have revealed that the nature and position of substituents on the indazole ring are critical determinants of their biological effects. These studies systematically alter the chemical structure of a lead compound to identify key molecular features that govern its potency, selectivity, and mechanism of action.
The biological activity of indazole derivatives is highly dependent on the substituents at various positions of the bicyclic ring system. nih.gov For instance, in the context of anticancer activity, the introduction of different substituted aromatic groups at the C-5 position of the indazole ring has been a strategy to explore interactions with various kinases. semanticscholar.org
Research on a series of 1-methyl-3-aryl indazole derivatives demonstrated that modifications to the indazole scaffold can lead to compounds with significant in vitro anticancer activity. While specific data on a 5-chloromethyl substituent is not detailed, the principle of modifying the 5-position to influence bioactivity is well-established. For example, studies on other 5-substituted indazoles have shown that the electronic and steric properties of the substituent at this position can modulate the compound's interaction with target proteins, leading to varied cellular responses such as apoptosis and cell cycle arrest.
The methylation at the N-1 position is another key structural feature. The N-1 position of the indazole ring is often substituted to enhance metabolic stability and modulate binding affinity to target proteins. beilstein-journals.org In a study of serotonin (B10506) receptor 2 agonists, a 1-methyl analog of an indazole derivative was found to be markedly less potent at the 5-HT2A receptor compared to its unsubstituted counterpart, highlighting the significant impact of N-1 substitution on biological activity. nih.gov This underscores the importance of the N-1 methyl group in defining the pharmacological profile of 1,5-disubstituted indazoles.
The following table summarizes the impact of substitutions at the 1 and 5 positions on the biological activity of various indazole analogs, drawing from broader SAR studies on this scaffold.
| Compound Series | Substitution at N-1 | Substitution at C-5 | Observed Biological Effect | Reference |
|---|---|---|---|---|
| Serotonin Receptor Agonists | Methyl | Methoxy analog | Decreased potency at 5-HT2A receptor | nih.gov |
| Anticancer Agents | Unsubstituted | Aromatic groups | Modulation of kinase inhibition and antiproliferative activity | semanticscholar.org |
| Anticancer Agents | - | 3-Aminopiperidinyl | Rho kinase inhibition | austinpublishinggroup.com |
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This technique is instrumental in designing new molecules with desired biological activities and in understanding the molecular basis of ligand-receptor interactions.
For indazole derivatives, pharmacophore models can be developed based on a set of known active compounds. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, which are crucial for binding to a biological target. nih.gov While a specific pharmacophore model for this compound is not available, general models for other biologically active indazoles can provide a framework for understanding its potential interactions.
For instance, a pharmacophore model for a selective 5-HT3 receptor antagonist, Granisetron, which contains an indazole nucleus, would highlight the key features of the indazole ring and its substituents that are necessary for its antiemetic activity. nih.gov In the context of anticancer drug design, pharmacophore models for indazole-based kinase inhibitors often reveal the importance of a hydrogen-bond-donating NH group at the N-1 position and specific substituents at other positions that occupy hydrophobic pockets in the kinase active site. The presence of the N-1 methyl group in this compound would alter this hydrogen-bonding pattern and would need to be accounted for in any predictive model.
The development of a pharmacophore model generally involves the following steps:
Selection of a training set: A group of molecules with known biological activity against a specific target is chosen.
Conformational analysis: The possible three-dimensional arrangements of the molecules in the training set are generated.
Feature identification: Common chemical features that are essential for the biological activity are identified.
Pharmacophore generation and validation: A 3D model representing the spatial arrangement of these features is created and then validated using a test set of molecules with known activities.
A hypothetical pharmacophore for an indazole-based inhibitor might include the features outlined in the table below.
| Pharmacophoric Feature | Potential Role in Biological Activity |
|---|---|
| Aromatic Ring (Indazole) | Participates in π-π stacking or hydrophobic interactions with the target protein. |
| N-1 Methyl Group | May occupy a hydrophobic pocket and influence the orientation of the indazole ring within the binding site. |
| C-5 Chloromethyl Group | Could act as a hydrophobic feature or a potential reactive group, depending on the nature of the binding site. The chloro- substituent can also influence the electronic properties of the ring. |
| Nitrogen atoms of the Indazole Ring | Can act as hydrogen bond acceptors, forming crucial interactions with the target. |
Computational Chemistry and Molecular Modeling Studies of 5 Chloromethyl 1 Methyl 1h Indazole
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis of 5-(Chloromethyl)-1-methyl-1H-indazole is fundamental to understanding its three-dimensional structure and flexibility. The molecule possesses rotational freedom primarily around the single bond connecting the chloromethyl group to the indazole ring. Molecular mechanics and quantum chemical methods can be employed to calculate the potential energy surface associated with this rotation, identifying low-energy conformers and the energy barriers between them.
Molecular dynamics (MD) simulations offer a more dynamic perspective by simulating the movement of the molecule over time in a solvated environment, mimicking physiological conditions. researchgate.net These simulations can reveal the preferred conformations of the chloromethyl group and the indazole ring system, as well as the interactions with solvent molecules. For indazole derivatives, MD simulations have been used to assess the stability of compounds within the active sites of biological targets. researchgate.net
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of this compound. These calculations can determine key electronic descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov
For instance, a study on various indazole derivatives utilized DFT calculations at the B3LYP/6-311+ level to investigate their physicochemical properties. nih.gov Such analyses for this compound would reveal the distribution of electron density, molecular electrostatic potential (MEP), and the locations of electrophilic and nucleophilic sites. This information is vital for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of a Representative Indazole Derivative
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is illustrative for a representative indazole derivative and not specific to this compound, as specific computational studies on this exact compound are not publicly available. The values are typical for this class of compounds.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies can be performed against various protein targets to explore its potential biological activities. The indazole scaffold is a known pharmacophore present in numerous drugs with diverse therapeutic applications, including anti-inflammatory and anticancer agents. nih.govpnrjournal.com
Docking simulations would involve placing this compound into the binding site of a target protein and calculating the binding affinity, typically expressed as a binding energy in kcal/mol. For example, studies on other indazole derivatives have shown significant binding energies when docked with targets like the Cyclooxygenase-2 (COX-2) enzyme. researchgate.net The analysis of the docked pose can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Activity
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model for a set of indazole derivatives, it is possible to predict the biological activity of this compound and to understand the structural features that are important for its activity.
Virtual Screening and Ligand-Based Drug Design Methodologies
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. If this compound were part of a virtual screening library, its properties would be calculated and compared against a predefined set of criteria for a specific biological target.
Ligand-based drug design, on the other hand, relies on the knowledge of other molecules that bind to the biological target of interest. If active ligands with a similar indazole core are known, their common structural features (pharmacophore) can be identified. This compound could then be evaluated for its fit to this pharmacophore model. The 1H-indazole-3-amine structure, for instance, has been identified as an effective hinge-binding fragment in tyrosine kinase inhibitors. mdpi.com
Prediction of Reactivity and Synthetic Feasibility
Computational methods can also be used to predict the chemical reactivity of this compound. The chloromethyl group is a known reactive functional group, susceptible to nucleophilic substitution reactions. Quantum chemical calculations can model the reaction pathways for such transformations, providing insights into the activation energies and reaction thermodynamics. This information is valuable for planning synthetic routes that utilize this compound as an intermediate.
Furthermore, computational tools can aid in retrosynthetic analysis, breaking down the target molecule into simpler, commercially available starting materials. This helps in assessing the synthetic feasibility and designing efficient synthetic strategies. The synthesis of various indazole derivatives has been a subject of extensive research, and computational predictions can complement experimental efforts in optimizing reaction conditions and yields. pnrjournal.com
Synthesis and Characterization of Derivatives and Analogues of 5 Chloromethyl 1 Methyl 1h Indazole
Systematic Modification of the Chloromethyl Moiety
The chloromethyl group at the C-5 position of 5-(Chloromethyl)-1-methyl-1H-indazole is a highly reactive handle for synthetic transformations, primarily through nucleophilic substitution reactions. This functionality allows for the introduction of a wide array of chemical moieties, enabling the systematic development of new derivatives with tailored properties. The carbon-chlorine bond in the chloromethyl group is susceptible to cleavage, facilitating reactions with various nucleophiles. researchgate.net
A common and powerful modification is the conversion of the chloromethyl group to an azidomethyl group. This is typically achieved by reacting the starting compound with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The resulting 5-(azidomethyl)-1-methyl-1H-indazole is a key intermediate for further functionalization, particularly in the realm of "click chemistry." researchgate.net
Beyond azides, the chloromethyl group can be readily displaced by other nucleophiles. For instance, reaction with amines or piperazine (B1678402) derivatives under basic conditions can yield various N-substituted aminomethyl indazoles. mdpi.com Similarly, reaction with thiophenols in the presence of a base affords the corresponding thioether derivatives. mdpi.com These substitution reactions significantly expand the chemical space accessible from the parent compound.
Table 1: Representative Transformations of the 5-(Chloromethyl) Group
| Nucleophile | Reagent(s) | Resulting Functional Group | Product Name Example |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | Azidomethyl (-CH₂N₃) | 5-(Azidomethyl)-1-methyl-1H-indazole |
| Amine | Piperazine, K₂CO₃ | Aminomethyl (-CH₂-N-piperazine) | 1-Methyl-5-(piperazin-1-ylmethyl)-1H-indazole |
| Thiol | Thiophenol, KOH | Thiomethyl (-CH₂-S-Ar) | 1-Methyl-5-((phenylthio)methyl)-1H-indazole |
Indazole Ring Substitution Strategies
Functionalization of the indazole's bicyclic core, specifically the benzene (B151609) ring, is another key strategy for creating analogues. These modifications can alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. Both classical electrophilic aromatic substitution and modern cross-coupling reactions are employed.
Electrophilic substitution reactions, such as nitration and halogenation, can introduce substituents onto the indazole ring. chemicalbook.com The position of substitution is directed by the existing groups on the ring. For example, chlorination of 1H-indazole can yield products such as 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. chemicalbook.com
More versatile and specific substitutions are often achieved through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. researchgate.net To apply this, a halogenated indazole precursor (e.g., a bromo- or iodo-substituted indazole) is reacted with a boronic acid in the presence of a palladium catalyst. This strategy has been used to introduce various aryl and heteroaryl groups at the C-5 position of the indazole ring. mdpi.comresearchgate.net This approach allows for the construction of complex biphenyl-like structures, which are common motifs in pharmacologically active molecules. mdpi.comresearchgate.net
Table 2: Indazole Ring Substitution Methodologies
| Reaction Type | Reagents/Catalysts | Position(s) Targeted | Introduced Group |
|---|---|---|---|
| Halogenation | Sodium Hypochlorite | C3, C5, C7 | Chloro (-Cl) |
| Suzuki Coupling | Aryl Boronic Acid, Pd Catalyst (e.g., PdCl₂(dppf)₂) | C5 | Aryl or Heteroaryl |
N-Substituted Indazole Analogues
The synthesis of N-substituted indazoles presents a significant challenge due to the presence of two reactive nitrogen atoms (N-1 and N-2) in the pyrazole (B372694) ring, leading to the formation of regioisomers. nih.govd-nb.info The parent 1H-indazole exists in equilibrium with its 2H-indazole tautomer, with the 1H form being thermodynamically more stable. nih.govbeilstein-journals.org Direct alkylation of an N-unsubstituted indazole often results in a mixture of N-1 and N-2 substituted products, complicating purification and reducing yields. nih.govbeilstein-journals.org
Significant research has focused on developing regioselective N-alkylation protocols. The choice of base, solvent, and the nature of the substituents on the indazole ring can dramatically influence the N-1/N-2 product ratio. nih.govd-nb.info For example, studies have shown that using sodium hydride (NaH) as the base in tetrahydrofuran (B95107) (THF) with an alkyl bromide generally favors the formation of the N-1 regioisomer. nih.govd-nb.info Conversely, Mitsunobu conditions can show a strong preference for the N-2 position. nih.govd-nb.info
The electronic and steric properties of substituents on the indazole ring also play a crucial role. Electron-withdrawing groups at the C-7 position, for instance, have been shown to direct alkylation to the N-2 position. nih.govd-nb.info Computational methods, such as Density Functional Theory (DFT), are increasingly used to understand the mechanisms behind this regioselectivity, with factors like chelation by metal cations and non-covalent interactions being identified as key drivers for N-1 and N-2 product formation, respectively. nih.govbeilstein-journals.org These strategies are essential for the rational design and synthesis of specific N-substituted indazole analogues.
Synthesis of Bioconjugates and Chemical Probes
The development of bioconjugates and chemical probes is a powerful approach for studying biological systems. burleylabs.co.uk Derivatives of this compound are excellent starting points for creating such tools due to the versatility of the chloromethyl group. A prominent strategy involves converting the chloromethyl moiety into a bioorthogonal handle, such as an azide or an alkyne, which can then be selectively reacted within a complex biological environment. nih.govnih.gov
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used bioorthogonal reaction that forms a stable triazole ring. nih.gov A synthetic route to an indazole-based chemical probe could begin with the conversion of this compound to its corresponding azide, 5-(azidomethyl)-1-methyl-1H-indazole. researchgate.net This azide-functionalized indazole can then be "clicked" onto a biomolecule or a reporter molecule (like a fluorophore) that has been tagged with a terminal alkyne. This method has been used to create indazole derivatives containing a 1,2,3-triazole ring, which have been evaluated for their biological activities. sioc-journal.cn This modular approach allows for the efficient assembly of complex molecular probes for applications in chemical biology, molecular imaging, and diagnostics. researchgate.netyoutube.com
Table 3: Pathway for Indazole Bioconjugate Synthesis
| Step | Starting Material | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1. Functionalization | This compound | Sodium Azide (NaN₃) | 5-(Azidomethyl)-1-methyl-1H-indazole | Introduce bioorthogonal handle |
Advanced Characterization Techniques for Novel Derivatives
The synthesis of novel indazole derivatives requires rigorous characterization to confirm their chemical structures, purity, and, crucially, to differentiate between potential isomers. A suite of advanced spectroscopic and analytical techniques is employed for this purpose. researchgate.netijcrt.org
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are routinely used. researchgate.netijcrt.org Of particular importance in indazole chemistry is the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC allows for the unambiguous assignment of N-1 and N-2 regioisomers by observing long-range correlations between protons on the N-alkyl group and specific carbons within the indazole ring system (such as C-3 and C-7a). nih.govd-nb.info
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a newly synthesized compound. beilstein-journals.orgnih.gov It provides a highly accurate mass measurement, which is used to validate the molecular formula. Fourier-Transform Infrared (FTIR) spectroscopy is also used to identify the presence of specific functional groups within the molecule by observing their characteristic vibrational frequencies. ijcrt.org Together, these techniques provide a comprehensive characterization of novel derivatives, ensuring their structural integrity and purity. researchgate.net
Future Research Directions and Challenges for 5 Chloromethyl 1 Methyl 1h Indazole
Unexplored Synthetic Avenues
The functionalization of the indazole core has been a subject of intense research, with a variety of methods developed for its modification. mdpi.comnih.gov However, the unique reactivity of the chloromethyl group at the 5-position of 1-methyl-1H-indazole opens up synthetic possibilities that remain to be fully exploited.
Future synthetic explorations could focus on:
Cross-Coupling Reactions: While Suzuki and other palladium-catalyzed cross-coupling reactions are well-established for C-H functionalization or for halo-indazoles, the chloromethyl group offers a different handle for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net Investigating its utility in Negishi, Stille, or Sonogashira couplings could lead to novel classes of 5-substituted indazoles.
Nucleophilic Substitution Cascades: The reactivity of the benzylic chloride is ripe for exploration in cascade reactions. Designing multi-step, one-pot procedures where the initial nucleophilic substitution is followed by an intramolecular cyclization could rapidly generate complex, fused-ring systems built upon the indazole framework.
Photoredox Catalysis: This emerging field in organic synthesis could enable novel transformations of the chloromethyl group under mild conditions. For instance, the generation of a benzylic radical via photoredox catalysis could open pathways for additions to alkenes or for the introduction of other functional groups that are not accessible through traditional nucleophilic substitution.
| Synthetic Method | Potential Application to 5-(Chloromethyl)-1-methyl-1H-indazole | Potential Products |
| Suzuki-Miyaura Coupling | Coupling with boronic acids to form new C-C bonds at the 5-position. | 5-(Arylmethyl)-1-methyl-1H-indazoles |
| Nucleophilic Substitution | Reaction with a wide range of nucleophiles (amines, thiols, alcohols, etc.). | Diverse 5-substituted methyl-1-methyl-1H-indazoles |
| Photoredox Catalysis | Generation of a benzylic radical for subsequent reactions. | Novel C-C and C-heteroatom bond formations |
Novel Biological Target Identification Methodologies
Indazole derivatives have a proven track record as inhibitors of protein kinases, with several approved drugs targeting pathways involved in angiogenesis and cell proliferation. nih.govrsc.orgnih.gov For this compound, the reactive chloromethyl group makes it an ideal candidate for activity-based protein profiling (ABPP) and covalent inhibitor design, which can be used to identify novel biological targets.
Future research in this area should include:
Activity-Based Protein Profiling (ABPP): By incorporating a reporter tag, derivatives of this compound could be used as probes to covalently label and identify new protein targets in complex biological systems. This could uncover previously unknown roles for indazole-based compounds.
Covalent Kinase Inhibitor Development: The chloromethyl group can act as a warhead to form a covalent bond with nucleophilic residues (like cysteine) in the active site of kinases. A focused library of derivatives could be screened against a panel of kinases to identify new covalent inhibitors with high potency and selectivity.
Phenotypic Screening: Instead of a target-based approach, high-content phenotypic screening of cells treated with derivatives of this compound can identify compounds that induce a desired cellular phenotype (e.g., apoptosis in cancer cells). Subsequent target deconvolution studies can then be used to identify the responsible protein.
| Methodology | Application | Potential Outcome |
| Activity-Based Protein Profiling (ABPP) | Identify novel protein targets. | Discovery of new therapeutic areas for indazole derivatives. |
| Covalent Inhibitor Design | Develop highly potent and selective kinase inhibitors. | New drug candidates for cancer and other diseases. |
| Phenotypic Screening | Discover compounds with desired cellular effects. | Identification of novel mechanisms of action. |
Advanced Computational Modeling Applications
Computational chemistry is an indispensable tool in modern drug discovery. nih.govepa.gov For this compound, computational modeling can guide the design of derivatives with improved properties and predict their biological activity.
Key computational approaches to be explored include:
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound when bound to a target protein. nih.gov This can help in understanding the key interactions that contribute to binding affinity and selectivity, and guide the design of more potent inhibitors.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying the covalent modification of a target protein by the chloromethyl group, QM/MM simulations can model the reaction mechanism at an electronic level. This can provide valuable information for optimizing the reactivity of the warhead.
Free Energy Perturbation (FEP): FEP calculations can be used to accurately predict the binding affinities of a series of related compounds. This can help in prioritizing the synthesis of the most promising derivatives and accelerate the optimization process.
| Computational Method | Application | Information Gained |
| Molecular Dynamics (MD) | Simulate the protein-ligand complex. | Binding stability and key interactions. |
| QM/MM Simulations | Model the covalent reaction mechanism. | Reaction energetics and transition state geometries. |
| Free Energy Perturbation (FEP) | Predict relative binding affinities. | Guidance for lead optimization. |
Integration with High-Throughput Screening for Mechanistic Insights
High-throughput screening (HTS) is a powerful technology for the rapid testing of large numbers of compounds. nih.gov Integrating HTS with mechanistic studies can provide a comprehensive understanding of the biological effects of this compound derivatives.
Future strategies in this domain could involve:
High-Content Screening (HCS): HCS combines automated microscopy with sophisticated image analysis to simultaneously measure multiple cellular parameters. epa.gov Screening a library of derivatives with HCS can provide detailed mechanistic information, such as the induction of apoptosis, cell cycle arrest, or changes in subcellular protein localization.
Kinase Panel Screening: A library of derivatives can be screened against a large panel of kinases to determine their selectivity profile. This is crucial for identifying compounds with a desired target profile and for avoiding off-target effects.
Synergy Screening: HTS can be used to screen for synergistic interactions between derivatives of this compound and other known drugs. This can lead to the development of more effective combination therapies.
| Screening Method | Purpose | Example of Mechanistic Insight |
| High-Content Screening (HCS) | Multiparametric analysis of cellular effects. | Elucidation of the mode of cell death (apoptosis vs. necrosis). |
| Kinase Panel Screening | Determine the selectivity of inhibitors. | Identification of on-target and off-target activities. |
| Synergy Screening | Identify effective drug combinations. | Overcoming drug resistance mechanisms. |
Emerging Methodologies for Scaffold Exploration
The exploration of chemical space around the indazole scaffold is an ongoing effort, with new methodologies continually being developed to create novel and diverse molecules. researchgate.netrsc.orgrsc.org
Emerging areas that could be applied to the this compound scaffold include:
DNA-Encoded Libraries (DELs): DEL technology allows for the synthesis and screening of massive libraries of compounds, where each compound is tagged with a unique DNA barcode. A DEL library based on the this compound scaffold could be used to rapidly identify hits against a wide range of protein targets.
Fragment-Based Drug Discovery (FBDD): The 1-methyl-indazole core can be considered a fragment. acs.org The chloromethyl group provides a vector for growing the fragment in three-dimensional space to improve binding affinity and selectivity for a target protein. acs.org
Late-Stage Functionalization: Developing new methods for the late-stage functionalization of the indazole core would allow for the rapid diversification of advanced intermediates. This could accelerate the structure-activity relationship (SAR) studies and the optimization of lead compounds. rsc.org
| Methodology | Concept | Advantage for Scaffold Exploration |
| DNA-Encoded Libraries (DELs) | Screening of massive libraries with DNA barcodes. | Rapid identification of hits against numerous targets. |
| Fragment-Based Drug Discovery (FBDD) | Growing small fragments to create potent ligands. | Efficient exploration of chemical space around a binding site. |
| Late-Stage Functionalization | Modifying complex molecules at a late synthetic stage. | Rapid generation of analogs for SAR studies. |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-(Chloromethyl)-1-methyl-1H-indazole, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves multi-step protocols, including alkylation or nucleophilic substitution. For example, the chloromethyl group can be introduced via reaction of 1-methylindazole with chloromethylation agents (e.g., chloromethyl methyl ether) under controlled temperatures (50–80°C) in polar aprotic solvents like dimethylformamide (DMF). Bases such as potassium carbonate are often used to deprotonate intermediates and drive the reaction .
- Optimization : Solvent selection (e.g., ethanol for solubility vs. DMF for reactivity), temperature gradients, and stoichiometric ratios of reagents are critical. Reaction progress is monitored via TLC or HPLC.
Q. How is this compound characterized to confirm structural integrity?
- Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton and carbon environments, confirming substitution patterns. Mass spectrometry (MS) validates molecular weight (expected m/z: 180.04 for C₉H₉ClN₂). High-resolution MS ensures purity (>95%) .
- Supplementary Methods : Infrared (IR) spectroscopy detects functional groups (e.g., C-Cl stretch at ~600 cm⁻¹). X-ray crystallography may resolve ambiguous stereochemistry .
Q. What purification strategies are effective for removing common impurities?
- Impurities : Unreacted starting materials (e.g., 1-methylindazole) or byproducts from incomplete chloromethylation.
- Methods : Column chromatography (silica gel, hexane/ethyl acetate gradients) isolates the target compound. Recrystallization in ethanol or acetonitrile improves crystalline purity .
Advanced Research Questions
Q. How can substitution reactions at the chloromethyl group be optimized for diverse derivatization?
- Mechanistic Insight : The chloromethyl group undergoes nucleophilic substitution with amines, thiols, or alcohols. For example, reaction with sodium azide in DMF at 60°C yields 5-(azidomethyl)-1-methyl-1H-indazole, a precursor for click chemistry .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate reactions in aprotic solvents. Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .
Q. How should researchers address instability or decomposition during storage?
- Stability Factors : Hydrolysis of the chloromethyl group in humid conditions or light-induced degradation.
- Mitigation : Store under inert gas (argon) in amber vials at −20°C. Add desiccants (silica gel) to containers. Periodic NMR analysis monitors degradation (e.g., formation of hydroxymethyl byproducts) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Case Study : Discrepancies in IC₅₀ values (e.g., anticancer assays) may stem from cell line variability (MCF-7 vs. A549) or assay protocols (MTT vs. ATP-based viability).
- Validation : Reproduce experiments using standardized protocols (e.g., CLSI guidelines). Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .
Q. How to design derivatives for targeted biological applications?
- Rational Design : Replace the chloromethyl group with bioisosteres (e.g., bromomethyl for enhanced lipophilicity) or linkers (e.g., PEG spacers for solubility). Computational docking (AutoDock Vina) predicts binding affinities to targets like kinases .
- Synthetic Routes : Use Suzuki-Miyaura coupling to introduce aryl groups at the indazole ring, leveraging palladium catalysts and boronic acid precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
